molecular formula C7H4FNO2 B2928131 4-Fluoro-1,3-benzoxazol-2(3H)-one CAS No. 590422-12-1

4-Fluoro-1,3-benzoxazol-2(3H)-one

Cat. No. B2928131
M. Wt: 153.112
InChI Key: DLNMLICVXVLIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

There is a compound named “4-fluoro-6-nitro-1,3-benzoxazol-2(3H)-one” available on a website1, but it’s not exactly the same as the compound you’re asking about. The structure of “4-Fluoro-1,3-benzoxazol-2(3H)-one” would be similar, but without the nitro group.



Scientific Research Applications

Fluorescent Probes for Sensing

4-Fluoro-1,3-benzoxazol-2(3H)-one derivatives have been utilized in the development of fluorescent probes for sensing pH and metal cations. For example, derivatives have shown application as fluorescent probes for magnesium and zinc cation sensing, demonstrating sensitivity to pH changes, resulting in significant fluorescence enhancement under basic conditions due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Detection of Proteins and Nucleic Acids

A method utilizing 4-Fluoro-1,3-benzoxazol-2(3H)-one derivatives for detecting 3H in polyacrylamide gels through scintillation autography has been developed. This method enhances sensitivity compared to conventional autoradiography, allowing for the efficient detection of tritium-labelled proteins and nucleic acids (Bonner & Laskey, 1974).

Synthesis of Fluorinated Heterocycles

The compound and its derivatives play a crucial role in the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides, highlighting a methodology characterized by mild conditions, wide substrate scope, and good functional group tolerance (Zhao et al., 2015).

Metal-Free Synthesis of Fluoro-Benzoxazepines

An efficient, metal-free method for the preparation of novel 4-fluoro-1,3-benzoxazepines starting from readily available styrenes has been developed using cyclic hypervalent iodine(III) fluoro reagent. This synthesis demonstrates broad applicability and provides complementary chemoselectivity when compared to common electrophilic fluorination reagents (Ulmer et al., 2016).

Ecological Role and Bioactivity

The bioactivity and ecological role of 1,4-benzoxazinones, a class to which 4-Fluoro-1,3-benzoxazol-2(3H)-one is related, have been extensively researched. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of high interest for natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).

properties

IUPAC Name

4-fluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNMLICVXVLIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1,3-benzoxazol-2(3H)-one

Synthesis routes and methods

Procedure details

1,1′-Carbonyldiimidazole (11.4 g, 0.0703 mol) is added portionwise to a solution of 2-amino-3-fluorophenol (Step 3, 8.94 g, 0.0703 mol) in THF (200 ml) and warmed at 60° C. for 2 h. The reaction mixture is diluted with ethyl acetate (200 ml), washed with 2N HCl and saline, dried (MgSO4), and evaporated to give product as a white solid suitable for use in the next step (10.6 g, 99%); mp 131–3° C.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
8.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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